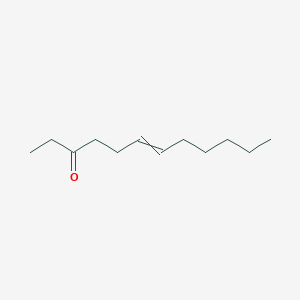
Dodec-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-6-en-3-one is an organic compound with the molecular formula C12H22O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unsaturated nature, featuring a double bond between the sixth and seventh carbon atoms in its twelve-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-6-en-3-one can be synthesized through various methods. One common approach involves the catalytic enantioselective synthesis, which ensures the production of a specific enantiomer of the compound. This method often employs catalysts such as chiral ligands to achieve high selectivity .
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale organic synthesis techniques. These methods typically involve the use of readily available starting materials and efficient catalytic systems to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodec-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but often include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Dodec-6-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dodec-6-en-3-one involves its interaction with specific molecular targets and pathways. For instance, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. The exact molecular pathways involved in its biological activities are still under investigation, but it is known to interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Dodec-6-en-2-yne: This compound features a triple bond instead of a double bond, leading to different chemical properties and reactivity.
Dodec-5-en-4-olide:
Uniqueness
Dodec-6-en-3-one is unique due to its specific double bond position and ketone functional group, which confer distinct chemical and biological properties.
Properties
CAS No. |
112919-26-3 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodec-6-en-3-one |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h8-9H,3-7,10-11H2,1-2H3 |
InChI Key |
FJRWXYQODVOSKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















